molecular formula C7H6N2S B1645233 4-Ethynyl-2-(methylthio)pyrimidine

4-Ethynyl-2-(methylthio)pyrimidine

Cat. No. B1645233
M. Wt: 150.2 g/mol
InChI Key: ZQPNFOFVPZSCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

4-ethynyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H6N2S/c1-3-6-4-5-8-7(9-6)10-2/h1,4-5H,2H3

InChI Key

ZQPNFOFVPZSCAR-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)C#C

Canonical SMILES

CSC1=NC=CC(=N1)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Pd(PPh3).CH2Cl2 (22 mg, 0.031 mmol) and PPh3 (17 mg, 0.065 mmol) in THF (200 mL), TEA (300 mL), and 4-Chloro-2-methylsulfanyl-pyrimidine (1.0 g, 6.75 mmol, 1 eq.) were added under argon. CuI (13 mg, 0.065 mmol) and trimethylsilylacetylene (725 mg, 7.25 mmol, 1.1 eq) were then added sequentially. The reaction mixture was heated at reflux for 8 h and cooled to rt. The precipitate was filtered off and washed with AcOEt. The filtrate solution was concentrated and the residue was diluted with DCM and 3 g of silica gel. The solvent was removed and the residue was loaded on silica column. The product was eluted with 10% AcOEt/hexanes to provide the desilylated product (540 mg, 3.6 mmol, 53%).
[Compound]
Name
Pd(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two
Name
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
22 mg
Type
catalyst
Reaction Step Three
Name
Quantity
17 mg
Type
catalyst
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

4-Iodo-2-(methylsulfanyl)pyrimidine (2.0 g, 8.1 mmol) was dissolved in anhydrous tetrahydrofuran (50 mL). To this solution was added triethylamine (1.4 mL, 10.1 mmol), copper (I) iodide (80 mg, 0.4 mmol) and dichlorobis(triphenylphosphine) palladium (II) (140 mg, 0.24 mmol). (Trimethylsilyl)acetylene (1.4 mL, 10.1 mmol) was added dropwise to the resulting solution. After the addition of (trimethylsilyl)acetylene was complete the reaction was stirred at room temperature for 2 hours. Hexane was added to the reaction mixture and the mixture was filtered to remove precipitates. The solution was concentrated to give a syrup, that was purified by silica gel chromatography (1:1 ethyl acetate:hexane) to give 1.76 g (99%) of 2-(methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine. 2-(Methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine (1.76 g, 8.0 mmol) was dissolved in methanol (60 mL). To this solution was added potassium fluoride (467 mg, 8.0 mmol) and the resulting mixture stirred at room temperature for 5 minutes. The solution was concentrated and ethyl acetate and water were added. The phases were separated and the aqueous phase extracted with additional ethyl acetate. The organics were combined, dried over magnesium sulfate, filtered and concentrated to give 1.0 g (83%) of 4-ethynyl-2-(methylsulfanyl)pyrimidine as a white solid. 1H NMR (CDCl3): δ 8.51 (d, 1H), 7.06 (d, 1H), 3.34 (s, 1H), 2.56 (s, 3H); MS m/z 151 (M+1).
Name
2-(Methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.